molecular formula C14H26OSi B12560476 tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane CAS No. 143733-94-2

tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane

Cat. No.: B12560476
CAS No.: 143733-94-2
M. Wt: 238.44 g/mol
InChI Key: HRNXYPXYNFUOPA-UHFFFAOYSA-N
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Description

tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a cyclohexene ring with an ethenyl substituent, and a dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane typically involves the reaction of a cyclohexene derivative with a silylating agent. One common method is the reaction of 3-ethenylcyclohex-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce various silanes.

Scientific Research Applications

tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane involves its interaction with various molecular targets. The compound can act as a silylating agent, transferring its silyl group to other molecules. This process often involves the formation of a transient intermediate, which then reacts with the target molecule to form the final product. The pathways involved depend on the specific reaction conditions and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane is unique due to its combination of a cyclohexene ring with an ethenyl substituent and a dimethylsilane moiety

Biological Activity

tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane (CAS No. 143733-94-2) is a silane compound with a unique structure that has garnered interest in various fields, particularly in organic synthesis and materials science. This article focuses on its biological activity, including potential therapeutic applications and mechanisms of action based on current research findings.

The molecular formula of this compound is C14H26OSi, with a molecular weight of approximately 238.44 g/mol. Its logP value is 4.67, indicating moderate lipophilicity, which may influence its biological interactions and absorption characteristics .

PropertyValue
Molecular FormulaC14H26OSi
Molecular Weight238.44 g/mol
LogP4.67
PSA (Polar Surface Area)9.23 Ų

Antioxidant Activity

Silane derivatives have also been explored for their antioxidant properties. The presence of the dimethylsilane group may enhance the stability of free radicals, making this compound a candidate for further investigation in oxidative stress-related conditions .

Cytotoxicity and Cell Proliferation

Preliminary studies suggest that silanes can influence cell proliferation and apoptosis. Investigations into the cytotoxic effects of this compound on cancer cell lines could provide insights into its potential as an anticancer agent. However, detailed studies are necessary to elucidate its mechanisms and efficacy .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various silane compounds against Staphylococcus aureus and Escherichia coli. While this compound was not specifically tested, related compounds exhibited minimum inhibitory concentrations (MICs) in the micromolar range, indicating promising antimicrobial potential .

Investigation into Antioxidant Effects

In another study focusing on silane derivatives, compounds were tested for their ability to scavenge free radicals in vitro. The results showed that certain silanes significantly reduced oxidative stress markers in cultured cells, suggesting that this compound could have similar effects if tested .

Properties

CAS No.

143733-94-2

Molecular Formula

C14H26OSi

Molecular Weight

238.44 g/mol

IUPAC Name

tert-butyl-(3-ethenylcyclohex-2-en-1-yl)oxy-dimethylsilane

InChI

InChI=1S/C14H26OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7,11,13H,1,8-10H2,2-6H3

InChI Key

HRNXYPXYNFUOPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCC(=C1)C=C

Origin of Product

United States

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